7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
CAS No.: 2549027-49-6
Cat. No.: VC11828948
Molecular Formula: C19H27N3O2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549027-49-6 |
|---|---|
| Molecular Formula | C19H27N3O2 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 7-methoxy-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C19H27N3O2/c1-14(2)11-21-8-6-15(7-9-21)12-22-13-20-18-10-16(24-3)4-5-17(18)19(22)23/h4-5,10,13-15H,6-9,11-12H2,1-3H3 |
| Standard InChI Key | RJIDBSQIFPWPPA-UHFFFAOYSA-N |
| SMILES | CC(C)CN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC |
| Canonical SMILES | CC(C)CN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC |
Introduction
7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
1.1.1 Structural Formula
The structural representation can be described by the following SMILES notation:
textC[C@@H]1CN(CC[C@H]1O)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)N
1.1.2 Key Functional Groups
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Methoxy Group: Contributes to the compound’s lipophilicity and may enhance its biological activity.
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Piperidine Ring: Provides structural diversity and may influence receptor binding properties.
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Quinazolinone Core: Associated with various biological activities, including antitumor and anti-inflammatory effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The introduction of the methoxy group and the piperidinyl moiety are critical steps in the synthetic pathway.
Biological Activity
Research indicates that compounds similar to 7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one exhibit various biological activities:
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Antitumor Activity: Quinazolinone derivatives have been reported to inhibit tumor cell proliferation.
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Anti-inflammatory Properties: These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
In Vitro Studies
In vitro studies have demonstrated that similar compounds can inhibit cancer cell lines effectively, suggesting potential applications in oncology.
In Vivo Studies
Animal models have shown promising results regarding the anti-inflammatory effects of related quinazolinones, indicating that further research could validate these findings for clinical applications.
Data Table: Comparative Analysis of Quinazolinone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Compound A | C22H30N2O2 | 366.49 | Antitumor |
| Compound B | C21H28N4O3 | 372.48 | Anti-inflammatory |
| Compound C | C19H24N2O3 | 320.41 | Antimicrobial |
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